

Structural Analysis & Characterization of 4-Morpholinobutanoic Acid Hydrochloride

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Compound of Interest

Compound Name:	4-Morpholinobutanoic acid hydrochloride
CAS No.:	39493-84-0
Cat. No.:	B1610657

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Executive Summary

4-Morpholinobutanoic acid hydrochloride (MW: 209.67 g/mol) is a zwitterionic building block often used as a linker or buffering agent in pharmaceutical synthesis. Its analysis is complicated by two primary factors:

- **Lack of UV Activity:** The absence of conjugated π -systems makes standard UV detection (254 nm) impossible and low-UV (210 nm) unreliable due to solvent noise.
- **High Polarity:** The hydrophilic morpholine ring and carboxylic acid tail cause poor retention on standard Reverse Phase (C18) columns.

This guide outlines a self-validating analytical workflow designed to overcome these hurdles using HILIC chromatography, Charged Aerosol Detection (CAD), and specific NMR protocols.

Phase 1: Structural Identification (The Fingerprint)

Before quantification, the chemical identity must be established. Due to the ionic nature of the HCl salt, solvent selection is critical for reproducible spectroscopy.

Nuclear Magnetic Resonance (NMR)

Solvent Strategy: Do not use CDCl₃

. The HCl salt is likely insoluble or will aggregate, leading to broad peaks. Deuterium Oxide (D₂O) is the mandatory solvent to ensure full dissociation and sharp line shapes.

- ¹H NMR (400 MHz, D₂O):

O):

- 3.00 - 4.10 ppm (Morpholine Ring): Expect two multiplets corresponding to the -CH

-N-CH

- and -CH

-O-CH

- protons. The proximity to the positive nitrogen (ammonium center) will deshield these protons, shifting them downfield compared to the free base.

- 2.30 - 2.50 ppm (Triplet): The

-methylene protons adjacent to the carbonyl (-CH

-COOH).

- 1.80 - 2.10 ppm (Multiplet): The central methylene protons of the butanoic chain.

- Missing Signal: The acidic proton (COOH) and the ammonium proton (NH

) will exchange with D₂O

and will likely not be visible.

Mass Spectrometry (MS)[1][2]

- Mode: Electrospray Ionization (ESI) – Positive Mode.

- Target Ion: The molecule will ionize as the free base protonated form

.

- Calculated Mass (Free Base): 173.11 Da

- Observed m/z: 174.12

0.2

- Protocol: Direct infusion in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Phase 2: Purity & Quantification (The Challenge)

This is the critical failure point for many labs. Do not attempt standard UV-HPLC. The signal-to-noise ratio will be unacceptable.

The Solution: HILIC-CAD

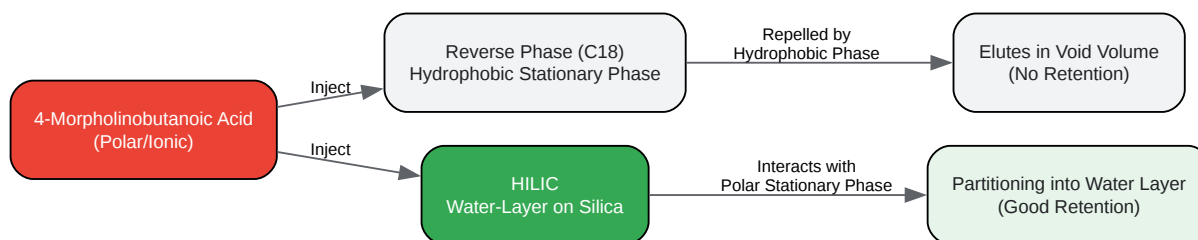
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar species, while Charged Aerosol Detection (CAD) provides universal response independent of UV chromophores.

Methodology:

- Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 μm .
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 90% B to 50% B over 10 minutes. (HILIC runs "backwards" compared to C18; higher water elutes the compound).
- Detection: CAD (Nebulizer temp: 35°C). Alternative: ELSD (Evaporative Light Scattering Detector).

Visualization of Separation Mechanism

The following diagram illustrates why HILIC is required over C18 for this molecule.



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Caption: Comparison of retention mechanisms. The polar analyte fails to retain on C18 but partitions effectively into the aqueous sub-layer of a HILIC column.

Counter-Ion Quantification (Chloride Titration)

To ensure the salt stoichiometry is exactly 1:1 (Mono-hydrochloride), a potentiometric titration is required.

- Reagent: 0.1 N Silver Nitrate (AgNO₃).
- Electrode: Silver/Silver Chloride electrode.
- Calculation:
.
- Target: ~16.9% Chloride by weight.

Phase 3: Solid-State Characterization

Understanding the physical form is vital for stability studies, particularly regarding hygroscopicity.

Thermal Analysis

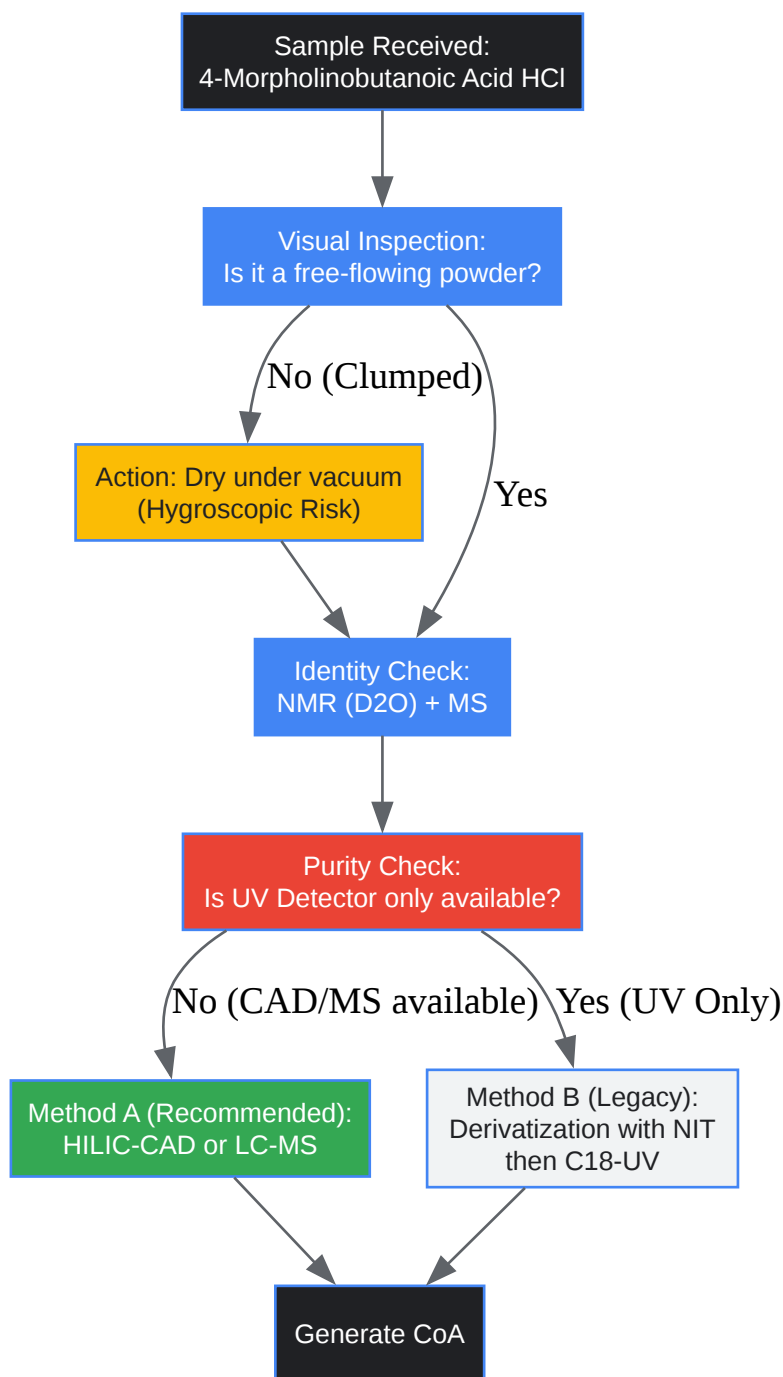
- Melting Point: 181 - 183 °C.[2]
 - Note: A sharp endotherm in DSC (Differential Scanning Calorimetry) confirms high crystallinity. Broadening suggests amorphous content or retained moisture.
- TGA (Thermogravimetric Analysis): Run from 30°C to 250°C.
 - Pass Criteria: < 1.0% weight loss before 150°C. Significant loss <100°C indicates the sample is hygroscopic and has absorbed atmospheric water.

Data Summary Table

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Identity (H NMR)	Conforms to structure (D O)	NMR (400 MHz)
Mass (MS)	m/z 174.1 ± 0.2 [M+H]	ESI-MS
Purity (HPLC)	> 98.0% (Area %)	HILIC-CAD
Chloride Content	16.5% – 17.3%	Titration (AgNO ₃)
Melting Point	181 – 183 °C	DSC / Capillary
Solubility	Soluble in Water, Methanol; Insoluble in Hexane	Visual Saturation

Phase 4: Analytical Decision Workflow

Use this logic flow to determine the correct analytical path for your sample batch.



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Caption: Decision matrix for sample processing. Note the diversion for "UV Only" labs requiring derivatization, though HILIC-CAD is preferred.

References

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